TRPV4 agonist-1 -

TRPV4 agonist-1

Catalog Number: EVT-8235876
CAS Number:
Molecular Formula: C25H23ClF2N4O2
Molecular Weight: 484.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Transient Receptor Potential Vanilloid 4 agonist-1 is a chemical compound that acts as an agonist for the Transient Receptor Potential Vanilloid 4 channel, which is a member of the transient receptor potential ion channel family. This compound has garnered attention for its potential therapeutic applications, particularly in modulating calcium ion influx in various biological systems. TRPV4 is known to be involved in several physiological processes, including mechanotransduction, osmoregulation, and inflammatory responses.

Source and Classification

TRPV4 agonist-1 is classified as a small molecule drug and is primarily sourced from synthetic organic chemistry. It has been studied extensively in vitro for its effects on TRPV4 activation and its implications in various pathophysiological conditions. The compound's efficacy is typically measured by its effective concentration (EC50), which has been reported to be around 60 nanomolar in human TRPV4 calcium assays .

Synthesis Analysis

Methods and Technical Details

The synthesis of TRPV4 agonist-1 involves several key steps typical of organic synthesis processes. While specific synthetic pathways can vary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursor compounds that can undergo functionalization.
  2. Functionalization: Various chemical reactions such as alkylation, acylation, or cyclization are employed to introduce functional groups that enhance the activity towards the TRPV4 channel.
  3. Purification: After reaction completion, purification techniques such as chromatography are used to isolate the desired product from unreacted materials and by-products.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Recent studies have focused on developing novel ligands that target TRPV4, emphasizing the importance of structure-activity relationships in optimizing agonist properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of TRPV4 agonist-1 features a core structure that facilitates its interaction with the TRPV4 channel. Key structural elements include:

  • Functional Groups: Specific moieties are designed to enhance binding affinity and selectivity for TRPV4.
  • 3D Conformation: The spatial arrangement of atoms plays a crucial role in its ability to activate the channel.

Quantitative structure-activity relationship models have been utilized to predict how variations in structure affect biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

TRPV4 agonist-1 primarily engages in interactions that lead to the activation of the TRPV4 channel. The key reactions include:

  1. Binding Affinity: The compound binds to specific sites on the TRPV4 channel, inducing conformational changes that facilitate calcium ion influx.
  2. Calcium Mobilization: Upon binding, there is an increase in intracellular calcium levels, which can trigger various downstream signaling pathways.

The mechanism of action often involves coupling with other signaling molecules or pathways, enhancing its pharmacological effects .

Mechanism of Action

Process and Data

The mechanism by which TRPV4 agonist-1 exerts its effects involves several steps:

  1. Channel Activation: The binding of TRPV4 agonist-1 to the receptor activates the channel.
  2. Calcium Influx: This activation leads to an influx of calcium ions into cells, which is crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cellular signaling.
  3. Physiological Responses: Increased intracellular calcium levels can modulate processes like inflammation, pain sensation, and cellular proliferation.

Studies have shown that activation of TRPV4 can enhance nitric oxide production, contributing to protective responses against bacterial infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TRPV4 agonist-1 exhibits specific physical and chemical properties that are essential for its function:

  • Molecular Weight: Typically ranges within a specific range suitable for small molecule drugs.
  • Solubility: Solubility characteristics influence bioavailability; thus, modifications may be made to enhance this property.
  • Stability: Stability under physiological conditions is critical for therapeutic applications.

Data regarding these properties can be found through standard chemical databases or specific studies focusing on pharmacokinetics .

Applications

Scientific Uses

TRPV4 agonist-1 has several potential applications in scientific research and medicine:

  • Pain Management: Due to its role in modulating pain pathways via calcium signaling.
  • Inflammatory Diseases: Its ability to influence inflammatory responses makes it a candidate for treating conditions like arthritis or other inflammatory disorders.
  • Tissue Engineering: Research indicates that activating TRPV4 can enhance matrix synthesis in engineered tissues .
  • Cancer Research: Studies suggest that TRPV4 may play a role in cancer cell proliferation and migration, making it a target for therapeutic intervention .
Introduction to TRPV4 Agonist-1 in Ion Channel Research

Transient Receptor Potential Vanilloid 4 (TRPV4) agonist-1 represents a specialized chemical tool designed to interrogate the structure, function, and therapeutic potential of TRPV4 ion channels. Characterized by its high potency and selectivity, this compound enables precise modulation of calcium signaling pathways critical to cellular physiology [1] [4]. Its development addresses longstanding challenges in TRPV4 research, including the limitations of earlier agonists related to potency, off-target effects, and mechanistic ambiguity [10].

Role of TRPV4 Channels in Cellular Physiology and Pathophysiology

TRPV4 channels are calcium-permeable nonselective cation channels that function as polymodal sensors. They respond to diverse stimuli including:

  • Mechanical forces: Osmotic stress and shear stress [2] [9]
  • Chemical mediators: Epoxyeicosatrienoic acids and phospholipids [2] [8]
  • Thermal changes: Temperatures near 27°C [9]

Structurally, TRPV4 channels consist of six transmembrane domains with intracellular N- and C-termini. Key domains include:

  • N-terminal ankyrin repeats: Essential for oligomerization and trafficking [2] [6]
  • Pore region (residues D672/D682/M680): Determines calcium selectivity [9]
  • C-terminal calmodulin-binding site: Mediates calcium-dependent feedback [9]

Table 1: Physiological and Pathological Roles of TRPV4

Physiological SystemExpression SitesKey FunctionsDisease Associations
Nervous SystemSensory neurons, astrocytesMechanosensation, nociceptionCharcot-Marie-Tooth disease, neuropathic pain
Vascular SystemEndothelial cells, smooth muscleVascular tone regulation, endothelial barrier integrityHypertension, edema
Respiratory TractBronchial epithelium, alveolar cellsOsmosensing, ciliary functionAsthma, acute lung injury
Skeletal TissueChondrocytes, osteoblastsBone homeostasis, cartilage developmentSkeletal dysplasias
Renal SystemTubular epithelial cellsOsmoregulationPolycystic kidney disease

[2] [6] [8]

Dysregulation of TRPV4 contributes to pathology through multiple mechanisms:

  • Gain-of-function mutations: Cause hereditary neuropathies like Charcot-Marie-Tooth disease type 2C through neuronal degeneration [6]
  • Barrier dysfunction: Overactivation in endothelia increases vascular permeability, promoting pulmonary edema in acute lung injury models [8]
  • Inflammatory amplification: In respiratory epithelia, excessive calcium influx triggers cytokine release and airway remodeling in asthma [8]

TRPV4 Agonist-1 as a Pharmacological Tool for Mechanistic Studies

TRPV4 agonist-1 (chemical name: OUN67600; CAS: 2314467-59-7 (free base), with a molecular weight of 448.46 g/mol (free base) or 484.93 g/mol (hydrochloride salt), exhibits:

  • High potency: Half-maximal effective concentration (EC₅₀) of 60 nM in human TRPV4 calcium assays [1] [4]
  • Selectivity profile: No activity against Transient Receptor Potential Vanilloid 1 channels even at high concentrations [1]
  • Enhanced efficacy: ECₘₐₓ of 20 nM in SOX9 reporter assays, indicating pathway-specific amplification [1] [4]

Table 2: Comparative Potency of TRPV4 Agonists

AgonistEC₅₀ (Human TRPV4)Selectivity LimitationsKey Applications
4α-Phorbol 12,13-didecanoate~1,000 nMActivates protein kinase CEarly mechanistic studies
GSK1016790A2.1 nMCardiovascular toxicityEndothelial barrier research
TRPV4 agonist-160 nMNo reported off-target activityHigh-precision cellular signaling studies

[1] [4] [7]

Mechanistic insights revealed through TRPV4 agonist-1 applications:

  • Channel trafficking dynamics: Unlike earlier agonists, it enables studies of TRPV4 membrane translocation via partial vesicular fusion, a process regulated by Phosphatidylinositol 3-kinase/Protein kinase C/Rho signaling [3] [5]
  • Calcium signaling patterns: Induces sustained intracellular calcium ([Ca²⁺]ᵢ) transients in chondrocytes superior to hypoosmotic stimulation, clarifying mechanotransduction pathways [1] [7]
  • Structural probing: Molecular modeling suggests interactions with the transmembrane pore domain, though precise binding residues require further mapping [4] [6]

Historical Context: Evolution of TRPV4-Targeted Agonists in Drug Discovery

The development of TRPV4 modulators has progressed through defined phases:

Table 3: Historical Development of TRPV4 Agonists

GenerationTime PeriodRepresentative AgentsAdvancementsLimitations
First-Generation2000-20084α-Phorbol 12,13-didecanoate, 5,6-Epoxyeicosatrienoic acidEstablished multimodal activationLow potency, poor selectivity
Second-Generation2008-2015GSK1016790ANanomolar potency (EC₅₀=2.1 nM)Cardiovascular side effects
Third-Generation2015-PresentTRPV4 agonist-1, TRPV4 agonist-2Improved selectivity profilesLimited in vivo characterization

[7] [10]

Key technological drivers of agonist refinement:

  • Structural biology: Cryo-electron microscopy structures of human TRPV4 (resolved to 3-4 Å) revealed pore architecture and allosteric sites, enabling structure-guided design [6] [10]
  • High-throughput screening: Identified novel chemotypes beyond phorbol esters, including piperazine amides (GSK1016790A) and optimized heterocycles (TRPV4 agonist-1) [10]
  • Functional characterization: Advanced calcium imaging techniques (e.g., TIRF microscopy) quantified agonist-induced trafficking dynamics, differentiating "silent" versus activatable membrane pools [3] [5]

Future directions include:

  • Probe optimization: Balancing agonist potency with physicochemical properties for in vivo utility
  • Disease modeling: Applying TRPV4 agonist-1 to elucidate channelopathies in patient-derived cells
  • Polypharmacology: Exploring biased agonism through differential signaling pathway activation [6] [10]

TRPV4 agonist-1 exemplifies the convergence of structural biology, medicinal chemistry, and cellular pharmacology in developing precision tools for ion channel research. Its selectivity profile and defined molecular actions provide a template for future TRPV4 modulator development.

Properties

Product Name

TRPV4 agonist-1

IUPAC Name

8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4-one;hydrochloride

Molecular Formula

C25H23ClF2N4O2

Molecular Weight

484.9 g/mol

InChI

InChI=1S/C25H22F2N4O2.ClH/c1-29-13-15-30(16-14-29)25-28-23-21(3-2-4-22(23)27)24(32)31(25)18-7-11-20(12-8-18)33-19-9-5-17(26)6-10-19;/h2-12H,13-16H2,1H3;1H

InChI Key

ONVDBGZQVBEFIO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F.Cl

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.